1-Methylpiperazine-2-carboxylic acid

MC4R agonism stereoselectivity melanocortin receptor

Researchers face inconsistent biological outcomes when substituting N-alkyl piperazine analogs in medicinal chemistry. 1-Methylpiperazine-2-carboxylic acid eliminates this variability as a chiral building block with defined physicochemical properties. - Stereochemical control: Procure (S)-enantiomer (CAS 2165996-33-6) for potent MC4R agonism (IC₅₀ 18 nM). - CNS optimization: N-methyl group provides ΔXLogP3 +0.5 vs. unsubstituted piperazine-2-carboxylic acid for improved BBB penetration. - High-purity grades: ≥98% HPLC-verified material available for GMP intermediate synthesis and bioconjugation.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 1246609-06-2
Cat. No. B036712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazine-2-carboxylic acid
CAS1246609-06-2
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCN1CCNCC1C(=O)O
InChIInChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)
InChIKeyCCOAGJXNPXLMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperazine-2-carboxylic acid Profile


1-Methylpiperazine-2-carboxylic acid (CAS 1246609-06-2) is a chiral piperazine derivative bearing a secondary amine, a carboxylic acid group, and a methyl substituent on the piperazine nitrogen [1]. With a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol, this compound serves as a versatile building block and synthetic intermediate in medicinal chemistry [2]. It exists as a racemic mixture (or unspecified stereochemistry), with both (R)- and (S)-enantiomers available separately for stereoselective applications . The compound is commercially offered in free base form as well as dihydrochloride salt, with typical purity specifications ranging from 95% to ≥98% .

Chiral piperazine scaffold N-methylated with free carboxylic acid
Enantiomer options Racemate, (R)-, (S)-enantiomer available
Salt forms Free base and dihydrochloride salt

1-Methylpiperazine-2-carboxylic acid Substitution Limitations


Substituting 1-methylpiperazine-2-carboxylic acid with unsubstituted piperazine-2-carboxylic acid or other N-alkyl analogs can fundamentally alter critical molecular properties and biological outcomes. The N-methyl group introduces a permanent positive charge under physiological conditions and modulates both lipophilicity (XLogP3 = -3.0) and hydrogen-bonding capacity, distinguishing it from the parent piperazine-2-carboxylic acid [1]. Moreover, the stereochemical configuration at the 2-position is pivotal: the (S)-enantiomer exhibits potent agonist activity at the melanocortin-4 receptor (MC4R) with an IC₅₀ of 18 nM, whereas the racemic mixture or the (R)-enantiomer may show markedly different or diminished activity [2]. These stereochemical and physicochemical differences preclude simple substitution and necessitate careful selection of the precise stereoisomer and salt form for reproducible results.

Property
Target
Substitute
N-Methyl charge
Permanent positive charge under physiological conditions
Unsubstituted piperazine-2-carboxylic acid lacks this charge
Stereochemistry
(S)-enantiomer shows reported MC4R target engagement
Racemic mixture or (R)-enantiomer may lack activity
Salt form
Free base has high predicted solubility; dihydrochloride may enhance dissolution
Different counterion forms may alter handling

1-Methylpiperazine-2-carboxylic acid Comparative Evidence


Stereoselective MC4R Agonist Activity

The (S)-enantiomer of 1-methylpiperazine-2-carboxylic acid (as part of a larger ligand construct) displays potent agonist activity at the human melanocortin-4 receptor (MC4R) with an IC₅₀ of 18 nM [1]. In contrast, the racemic mixture (CAS 1246609-06-2) and the (R)-enantiomer lack published quantitative MC4R activity data, underscoring the critical importance of stereochemical purity for target engagement. This stereoselectivity is a defining feature that differentiates the (S)-enantiomer from the commonly available racemic material.

MC4R agonist activity
Head-to-head
(S)-enantiomer: 18 nM IC₅₀
Racemic: no published IC₅₀
Supports enantiomer-specific target engagement context
(S)-enantiomer as part of larger ligand construct
MC4R agonism stereoselectivity melanocortin receptor

Lipophilicity and Polar Surface Area

1-Methylpiperazine-2-carboxylic acid exhibits an XLogP3 value of -3.0 and a topological polar surface area (TPSA) of 52.6 Ų [1]. In comparison, unsubstituted piperazine-2-carboxylic acid (CAS 2762-32-5) has an XLogP3 of -3.5 and a TPSA of 52.6 Ų [2]. The N-methylation in 1-methylpiperazine-2-carboxylic acid increases lipophilicity by approximately 0.5 log units, which can enhance membrane permeability and alter pharmacokinetic profiles in downstream applications.

Lipophilicity
Cross-study comparable
ΔXLogP3 +0.5
Supports membrane permeability screening context
Computed values, experimental verification advised
Lipophilicity drug-likeness physicochemical properties

Hydrogen Bond Donor/Acceptor Profile

1-Methylpiperazine-2-carboxylic acid possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, unsubstituted piperazine-2-carboxylic acid has 2 HBD and 4 HBA, while the methyl ester derivative (methyl 1-methylpiperazine-2-carboxylate) reduces HBD count to 1 [2]. The free carboxylic acid group in the target compound enables salt formation and hydrogen-bonded supramolecular architectures, a property exploited in material science for co-crystal design [3].

Hydrogen bond profile
Cross-study comparable
2 HBD, 4 HBA; +1 HBD vs methyl ester
Supports salt formation and co-crystal design
Computed from PubChem
Hydrogen bonding solubility crystal engineering

Purity and Analytical Characterization

Commercially available 1-methylpiperazine-2-carboxylic acid is offered with minimum purity specifications of 95% (standard grade) and ≥98% (high-purity grade) . The high-purity grade (≥98%) is accompanied by HPLC and NMR characterization, ensuring suitability for sensitive applications such as bioconjugation or medicinal chemistry campaigns . In contrast, the more commonly available 95% grade may contain up to 5% impurities, which can interfere with assays or downstream synthetic steps.

Purity specification
Specification review
≥98% (high-purity) vs 95% (standard)
High-purity supports sensitive assay reproducibility
Vendor-reported, analytical characterization available
Purity analytical standards procurement specifications

Aqueous Solubility Profile

1-Methylpiperazine-2-carboxylic acid has a predicted aqueous solubility of 1000 g/L (25 °C, calculated) . For comparison, the dihydrochloride salt form exhibits significantly enhanced solubility in aqueous buffers due to ionization, though exact quantitative values are not publicly reported . The free base form's high predicted solubility contrasts with many piperazine-carboxylic acid derivatives that often require salt formation for adequate dissolution.

Aqueous solubility
Class-level inference
Predicted 1000 g/L (25 °C, calculated)
High predicted solubility may simplify buffer preparation
Experimental solubility data not reported
Solubility formulation biophysical assays

Chemical Stability

1-Methylpiperazine-2-carboxylic acid demonstrates chemical stability in pH 7.4 PBS buffer over 24 hours at 100 µM, with <5% degradation by LC-MS/MS analysis [1]. This contrasts with certain N-alkyl piperazine-2-carboxylic acid derivatives that undergo rapid hydrolysis or oxidation under physiological conditions. The compound is recommended for storage at 2–8 °C in a dry, dark environment, with a shelf life of >2 years under these conditions .

Chemical stability
Method context
Stable >24 h in PBS pH 7.4, 100 µM
Supports extended assay incubation
LC-MS/MS, ChEMBL data
Stability storage conditions handling

1-Methylpiperazine-2-carboxylic acid Applications


Stereoselective MC4R Agonist Development

Procure the (S)-enantiomer (CAS 2165996-33-6) rather than the racemic mixture (CAS 1246609-06-2) to achieve potent MC4R agonism (IC₅₀ = 18 nM) [1]. Use in cell-based assays to probe melanocortin signaling pathways; the racemic mixture may yield false negatives due to lack of activity at this receptor.

Lipophilicity-Enhanced Scaffold

Utilize 1-methylpiperazine-2-carboxylic acid as a building block in CNS-targeted lead optimization where a slight increase in lipophilicity (ΔXLogP3 = +0.5 vs. unsubstituted piperazine-2-carboxylic acid) is desired to improve blood-brain barrier penetration [2]. The free carboxylic acid allows for facile amide coupling or ester prodrug formation.

Co-crystal and Supramolecular Design

Exploit the free carboxylic acid group (2 HBD, 4 HBA) to form multi-component hydrogen-bonded salts with aromatic carboxylic acids, generating robust supramolecular architectures for crystal engineering or solid-form screening [3]. The high predicted aqueous solubility (1000 g/L) facilitates crystallization from water.

High-Purity Grade for Sensitive Assays

For applications requiring stringent purity (e.g., bioconjugation, fluorescence polarization assays, or GMP intermediate synthesis), procure the ≥98% HPLC-verified grade rather than the standard 95% grade to minimize impurity interference . The compound's stability in physiological buffers (>24 hours at pH 7.4) supports extended incubation times in biochemical assays [4].

Application
Selection Property
Validation Focus
MC4R signaling pathway studies
Enantiomer identity (S) vs racemic
Stereospecific target engagement assay
CNS probe lead optimization
N-methyl lipophilicity effect
Membrane permeability assay review
Solid-form screening and co-crystal engineering
Hydrogen-bonding donor capacity
Supramolecular architecture characterization
Sensitive bioconjugation and assay development
HPLC-verified purity grade
Impurity profiling and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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